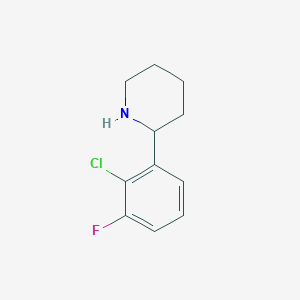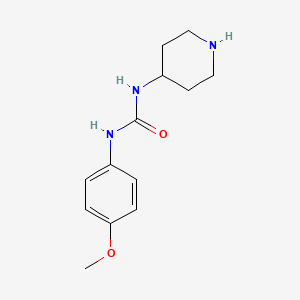
(R,R)-(-)-N,N\'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene is a complex organometallic compound featuring a cobalt center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves multiple steps. The process typically starts with the preparation of the ligand, followed by the coordination of the cobalt ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organometallic synthesis, including the use of automated reactors and stringent control of reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can revert the oxidized cobalt back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve ligands such as phosphines or amines .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a cobalt(III) complex, while reduction would regenerate the cobalt(II) state .
Scientific Research Applications
14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings.
Mechanism of Action
The mechanism of action of 14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves its ability to undergo redox reactions. The cobalt center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine: Another cobalt-containing compound with similar catalytic properties.
Bis(2,4,8,10-tetra-tert-butyl-6-oxo-12H-dibenzo[d,g][1,3,2]dioxaphosphocine): Known for its unique structural features and reactivity.
Uniqueness
14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene stands out due to its specific ligand arrangement and the stability of its cobalt center. This stability makes it particularly effective in catalytic applications and potential therapeutic uses .
Properties
Molecular Formula |
C36H54CoN2O2 |
|---|---|
Molecular Weight |
605.8 g/mol |
IUPAC Name |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3; |
InChI Key |
PCZWNUHBFITYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)








